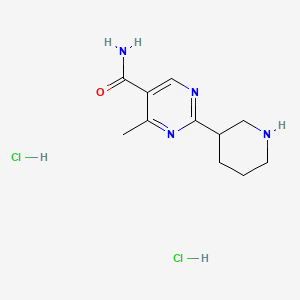
4-Methyl-2-(piperidin-3-yl)pyrimidine-5-carboxamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(piperidin-3-yl)pyrimidine-5-carboxamide dihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(piperidin-3-yl)pyrimidine-5-carboxamide dihydrochloride involves several steps. One common method includes the coupling of carboxylic acid-nitrile with a suitable intermediate, followed by decarboxylation and reduction reactions. For instance, the carboxylic acid-nitrile can be coupled with an intermediate compound, followed by decarboxylation to yield the desired product . The reduction step often involves the use of sodium borohydride and hydrogenation with palladium on carbon .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical applications .
化学反应分析
Types of Reactions: 4-Methyl-2-(piperidin-3-yl)pyrimidine-5-carboxamide dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon. The reaction conditions are carefully controlled to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
科学研究应用
4-Methyl-2-(piperidin-3-yl)pyrimidine-5-carboxamide dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is investigated for its potential therapeutic properties, including its role as an intermediate in drug discovery and development . The compound’s unique structure makes it a valuable tool for studying various biological pathways and mechanisms .
作用机制
The mechanism of action of 4-Methyl-2-(piperidin-3-yl)pyrimidine-5-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain receptors and enzymes, leading to various pharmacological effects. For example, it may interact with the H4 receptor, which is involved in immune responses and inflammation . The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
4-Methyl-2-(piperidin-3-yl)pyrimidine-5-carboxamide dihydrochloride can be compared with other similar compounds, such as substituted pyrimidines and piperidine derivatives. These compounds share structural similarities but may differ in their pharmacological properties and applications. For instance, substituted 2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acids and amides are useful intermediates in the preparation of various pharmaceuticals .
Similar Compounds
- Substituted 2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acids
- Substituted 2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxamides
- Other piperidine derivatives with pharmacological activity
属性
分子式 |
C11H18Cl2N4O |
|---|---|
分子量 |
293.19 g/mol |
IUPAC 名称 |
4-methyl-2-piperidin-3-ylpyrimidine-5-carboxamide;dihydrochloride |
InChI |
InChI=1S/C11H16N4O.2ClH/c1-7-9(10(12)16)6-14-11(15-7)8-3-2-4-13-5-8;;/h6,8,13H,2-5H2,1H3,(H2,12,16);2*1H |
InChI 键 |
DCUWURZWVXUXIO-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NC=C1C(=O)N)C2CCCNC2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride](/img/structure/B12309931.png)







![2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12309970.png)
![[2,2-Dimethylpropanoyloxymethoxy-[[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl]phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12309975.png)
![2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12309982.png)
![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B12309994.png)

